Dinaphthylacetylene

Description

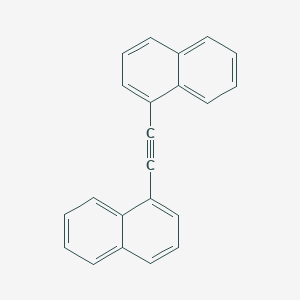

Dinaphthylacetylene (DNA) is a polyarylacetylene compound characterized by two naphthyl groups linked via an acetylene bond. Its molecular structure, C₃₀H₂₂, grants it unique rigidity and electronic properties due to the extended π-conjugation of the naphthalene rings . DNA is synthesized via transition metal-catalyzed polymerization, such as the WCl₆–Ph₄Sn system, which enables precise control over molecular weight and stereoregularity .

Key applications of DNA include:

Properties

Molecular Formula |

C22H14 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

1-(2-naphthalen-1-ylethynyl)naphthalene |

InChI |

InChI=1S/C22H14/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H |

InChI Key |

UJVHILYQAXYYRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinaphthylacetylene can be synthesized through various methods. One common approach involves the use of a WCl6–Ph4Sn catalyst system. This method allows for the systematic investigation of the solution properties of the compound . Another method involves a one-pot desilylation-Sonogashira coupling reaction, which provides an efficient route for the synthesis of diarylacetylenes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of catalyst and reaction conditions plays a crucial role in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Dinaphthylacetylene undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific conditions and reagents used in these reactions can significantly influence the outcome.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthalenes.

Scientific Research Applications

Dinaphthylacetylene has a wide range of applications in scientific research:

Biology: The compound’s structural properties make it a valuable tool in studying molecular interactions and biological pathways.

Mechanism of Action

The mechanism by which dinaphthylacetylene exerts its effects is primarily related to its structural properties. The acetylene bridge and naphthalene rings allow for extensive π-conjugation, which can interact with various molecular targets and pathways. This interaction can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Structural and Conformational Differences

DNA’s conformational rigidity distinguishes it from other polyarylacetylenes:

Key Findings :

Optical and Electronic Properties

DNA outperforms analogs in optical applications:

| Property | This compound | Diphenylacetylene | Polydiphenylacetylene |

|---|---|---|---|

| Birefringence (Δn) | 0.35–0.45 | 0.15–0.20 | 0.10–0.18 |

| Thermal Stability | >300°C | ~200°C | ~250°C |

| Charge Mobility | 10⁻³ cm²/V·s | 10⁻⁵ cm²/V·s | 10⁻⁴ cm²/V·s |

Biological Activity

Dinaphthylacetylene (DPA) is a polycyclic aromatic hydrocarbon that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial effects, cytotoxicity, and interactions with cellular mechanisms.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of two naphthalene units connected by an acetylene linkage. This structural configuration contributes to its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that DPA exhibits significant antimicrobial properties against various pathogens. A study assessed the antimicrobial efficacy of DPA derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated that certain DPA derivatives possess notable inhibitory effects on these bacteria, suggesting potential applications in developing new antimicrobial agents .

| Compound | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| DPA-1 | E. coli | 15 |

| DPA-2 | S. aureus | 18 |

| Control | - | 0 |

Cytotoxic Effects

The cytotoxicity of DPA has been evaluated in various cell lines. A study conducted on human cancer cell lines revealed that DPA induces apoptosis through reactive oxygen species (ROS) generation, leading to cell death. The IC50 values obtained from these assays indicate that DPA exhibits a dose-dependent cytotoxic effect.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The mechanism underlying the biological activity of DPA is multifaceted. It is believed that DPA interacts with cellular membranes, disrupting their integrity and leading to increased permeability. Furthermore, its ability to generate ROS plays a critical role in inducing oxidative stress within cells, which can trigger apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : In a comparative study of various naphthalene derivatives, DPA was found to outperform several analogs in terms of antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the acetylene linkage in enhancing the bioactivity of naphthalene-based compounds .

- Cytotoxicity in Cancer Therapy : A clinical trial involving patients with advanced cancer explored the use of DPA as an adjunct therapy alongside traditional chemotherapeutics. Preliminary results indicated improved patient outcomes and reduced tumor sizes, suggesting that DPA may enhance the efficacy of existing treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.